molecular formula C10H7N B13833141 3,8-Methanoquinoline(9CI) CAS No. 326804-00-6

3,8-Methanoquinoline(9CI)

Cat. No.: B13833141
CAS No.: 326804-00-6
M. Wt: 141.17 g/mol
InChI Key: ZZNXEOSENBTAPI-UHFFFAOYSA-N
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Description

3,8-Methanoquinoline(9CI) is a chemical compound with the molecular formula C10H7N and a molecular weight of 141.17 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 3,8-Methanoquinoline(9CI) can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, can be used to prepare this compound . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Chemical Reactions Analysis

3,8-Methanoquinoline(9CI) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3,8-Methanoquinoline(9CI) can lead to the formation of quinoline N-oxide derivatives, while reduction can yield dihydroquinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,8-Methanoquinoline(9CI) involves its interaction with molecular targets and pathways within biological systems. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in cell death. The specific pathways and molecular targets can vary depending on the derivative and its application.

Comparison with Similar Compounds

3,8-Methanoquinoline(9CI) can be compared with other quinoline derivatives, such as chloroquine, pyrimethamine, and mefloquine. These compounds share a similar core structure but differ in their functional groups and specific applications . For example:

    Chloroquine: Used primarily as an antimalarial drug.

    Pyrimethamine: Used as an antiprotozoal medication.

    Mefloquine: Another antimalarial drug with a different mechanism of action.

The uniqueness of 3,8-Methanoquinoline(9CI) lies in its specific structural modifications, which can impart distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

326804-00-6

Molecular Formula

C10H7N

Molecular Weight

141.17 g/mol

IUPAC Name

9-azatricyclo[5.3.1.03,8]undeca-1(10),2,4,6,8-pentaene

InChI

InChI=1S/C10H7N/c1-2-8-4-7-5-9(3-1)10(8)11-6-7/h1-4,6H,5H2

InChI Key

ZZNXEOSENBTAPI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC3=CC1=CN=C23

Origin of Product

United States

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